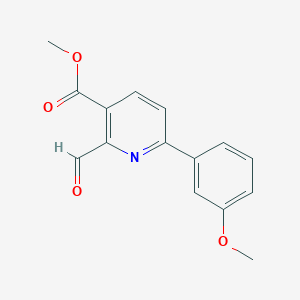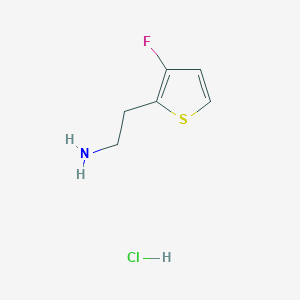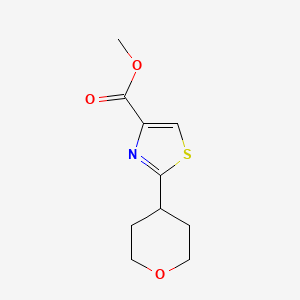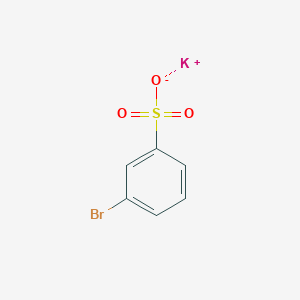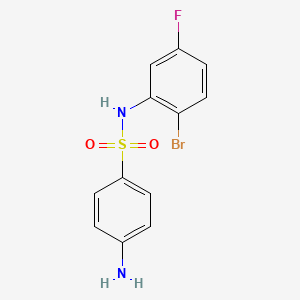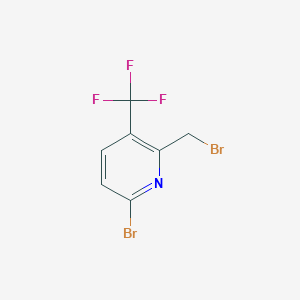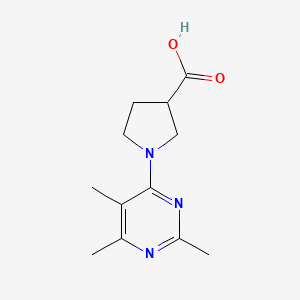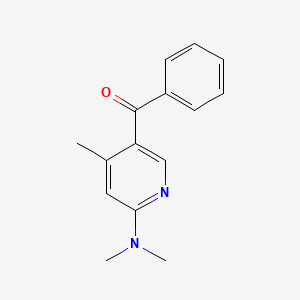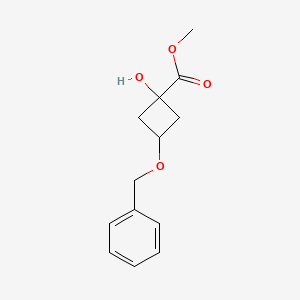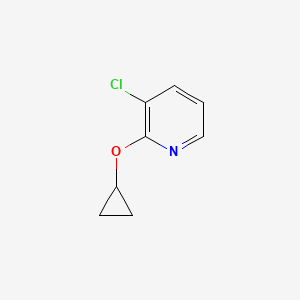
3-Chloro-2-cyclopropoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-cyclopropoxypyridine is a chemical compound with the molecular formula C8H8ClNO It is a derivative of pyridine, where a chlorine atom is substituted at the third position and a cyclopropoxy group is attached at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-cyclopropoxypyridine typically involves the cyclopropanation of 2-chloropyridine followed by the introduction of the cyclopropoxy group. One common method involves the reaction of 2-chloropyridine with cyclopropylmagnesium bromide in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, typically at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is usually purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-cyclopropoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropyl-substituted pyridines.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea can be used for substitution reactions, typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products
The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and reduced pyridine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Chloro-2-cyclopropoxypyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Agricultural Chemistry: The compound is explored for its potential use in the synthesis of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of 3-Chloro-2-cyclopropoxypyridine involves its interaction with specific molecular targets. The chlorine and cyclopropoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A simpler analog with a chlorine atom at the second position.
3-Chloropyridine: Similar structure but lacks the cyclopropoxy group.
2-Cyclopropoxypyridine: Contains the cyclopropoxy group but without the chlorine atom.
Uniqueness
3-Chloro-2-cyclopropoxypyridine is unique due to the presence of both the chlorine and cyclopropoxy groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C8H8ClNO |
|---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
3-chloro-2-cyclopropyloxypyridine |
InChI |
InChI=1S/C8H8ClNO/c9-7-2-1-5-10-8(7)11-6-3-4-6/h1-2,5-6H,3-4H2 |
InChI Key |
KNYQKNZHWQLAFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CC=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


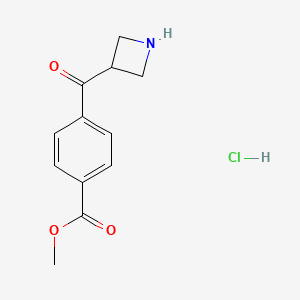
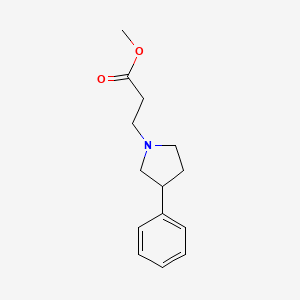
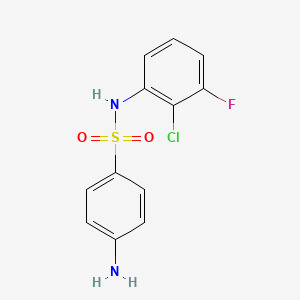
![2-{7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetamide](/img/structure/B13001573.png)
